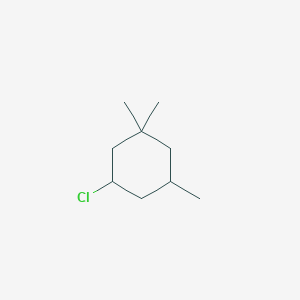

3-Chloro-1,1,5-trimethylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

6305-19-7 |

|---|---|

Molecular Formula |

C9H17Cl |

Molecular Weight |

160.68 g/mol |

IUPAC Name |

3-chloro-1,1,5-trimethylcyclohexane |

InChI |

InChI=1S/C9H17Cl/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 |

InChI Key |

JPSRVBMFEBRDCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 1,1,5 Trimethylcyclohexane and Analogues

Direct Halogenation Approaches to Cyclohexane (B81311) Systems

Direct halogenation of a pre-existing cyclohexane ring represents a straightforward approach to introduce a chlorine atom. However, the success of this strategy is highly dependent on controlling the reaction's regioselectivity and stereoselectivity.

The free radical chlorination of alkanes, including substituted cyclohexanes, proceeds through a well-established chain mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by the homolytic cleavage of the chlorine-chlorine bond, often facilitated by UV light or heat, to generate two chlorine radicals. These highly reactive radicals then abstract a hydrogen atom from the cyclohexane ring to form a hydrogen chloride molecule and a cyclohexyl radical. This radical subsequently reacts with a molecule of chlorine to yield the chlorinated cyclohexane product and a new chlorine radical, thus propagating the chain.

The regioselectivity of radical chlorination is governed by the relative stability of the potential radical intermediates. In the case of a substituted cyclohexane like 1,1,5-trimethylcyclohexane, hydrogen abstraction can occur at various positions, leading to a mixture of constitutional isomers. The stability of the resulting radical follows the order: tertiary > secondary > primary. Consequently, abstraction of the tertiary hydrogen at the C-5 position would be favored, leading to a radical intermediate that would then be chlorinated. However, statistical factors, namely the number of available hydrogens at each position, also play a significant role. The presence of multiple secondary hydrogens means that chlorination at these positions will also be a competing process. The interplay between radical stability and statistical probability often results in a mixture of products, making the isolation of a single isomer, such as 3-Chloro-1,1,5-trimethylcyclohexane, a challenge that may necessitate chromatographic separation.

When a prochiral center is present in the cyclohexane ring, or when the halogenation creates a new stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. In the case of 1,1,5-trimethylcyclohexane, chlorination at the C-3 position would generate a new stereocenter, leading to the possibility of forming diastereomers. The approach of the chlorine radical to the cyclohexyl radical intermediate can occur from either the axial or equatorial face of the ring. The preferred direction of attack is often influenced by steric hindrance. For a substituted cyclohexane, the incoming halogen may preferentially attack from the less hindered face of the molecule. The conformation of the cyclohexane ring, whether it exists in a chair, boat, or twist-boat conformation, will also significantly impact the stereochemical outcome. The bulky trimethyl substitution pattern in 1,1,5-trimethylcyclohexane would be expected to lock the ring in a specific chair conformation, thereby influencing the facial selectivity of the halogenation step.

Cyclization Reactions Utilizing Acyclic Precursors

An alternative to the direct functionalization of a pre-formed ring is the construction of the chlorinated cyclohexane moiety from an acyclic precursor. This approach can offer greater control over the placement of substituents.

The acid-catalyzed cyclization of appropriately substituted acyclic alkenes or alcohols is a powerful method for the formation of six-membered rings. For the synthesis of a 3-Chloro-1,1,5-trimethylcyclohexane analogue, one could envision an acyclic precursor containing the requisite carbon skeleton and a strategically placed double bond or hydroxyl group. Upon treatment with a strong acid, a carbocation intermediate is generated. If the geometry of the molecule is suitable, an intramolecular attack of a nucleophilic moiety (such as a double bond) onto the carbocation center can lead to the formation of the cyclohexane ring. The regiochemistry of the final product is determined by the stability of the carbocation intermediates formed during the cyclization cascade. However, carbocation rearrangements are a common occurrence in such reactions and can lead to the formation of unexpected products. The final chlorination step could be achieved by quenching the resulting carbocation with a chloride source.

Beyond acid-catalyzed cyclizations, other ring-closing strategies can be employed to construct the cyclohexane ring. Intramolecular alkylation reactions, for instance, can be utilized. In this approach, an acyclic precursor containing both a nucleophilic center and a leaving group at appropriate positions can be induced to cyclize. For example, a malonic ester derivative could be alkylated with a dihalide to form a long-chain intermediate, which could then be subjected to a second intramolecular alkylation to close the ring. Subsequent functional group manipulations would then be required to install the desired trimethyl and chloro substituents. Another powerful ring-closing method is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. While not directly applicable to the synthesis of 3-Chloro-1,1,5-trimethylcyclohexane in a single step, this reaction is a cornerstone for the construction of functionalized six-membered rings, which could then be further elaborated to the target molecule.

Derivatization from Related Cyclohexane Structures

Perhaps the most controlled method for the synthesis of 3-Chloro-1,1,5-trimethylcyclohexane is through the derivatization of a pre-existing and readily available cyclohexane structure. A common and effective strategy involves the conversion of a hydroxyl group to a chlorine atom. For instance, the corresponding alcohol, 1,1,5-trimethylcyclohexan-3-ol, could serve as a precursor. This alcohol could potentially be synthesized with high stereocontrol through various methods, including the reduction of the corresponding ketone.

The conversion of the alcohol to the chloride can be achieved using a variety of reagents. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a classic method for this transformation. The reaction proceeds through a chlorosulfite ester intermediate. Depending on the reaction conditions and the stereochemistry of the starting alcohol, the reaction can proceed with either inversion or retention of configuration at the carbon center. Other reagents, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅), can also be employed for this conversion. The choice of reagent can be critical in controlling the stereochemical outcome of the reaction.

| Precursor Functional Group | Reagent | Potential Stereochemical Outcome |

| Alcohol (-OH) | Thionyl chloride (SOCl₂) | Inversion or retention |

| Alcohol (-OH) | Phosphorus trichloride (PCl₃) | Inversion |

| Alcohol (-OH) | Phosphorus pentachloride (PCl₅) | Inversion |

| Alkene (=) | Hydrogen chloride (HCl) | Markovnikov addition |

Conversion of Hydroxyl to Halogen Functionalities

A primary and reliable method for the synthesis of 3-Chloro-1,1,5-trimethylcyclohexane involves the conversion of the corresponding alcohol, 1,1,5-trimethylcyclohexan-3-ol. This transformation leverages the reactivity of the hydroxyl group, which, being a poor leaving group, must first be activated.

The reaction of tertiary alcohols with hydrogen halides, such as hydrogen chloride (HCl), proceeds through an S(_N)1 mechanism. libretexts.orglibretexts.orgbyjus.comwikipedia.orgchemistrysteps.comyoutube.comlibretexts.orgjove.com This pathway is particularly favorable for tertiary alcohols due to the formation of a relatively stable tertiary carbocation intermediate. libretexts.orgwikipedia.orgchemistrysteps.com

The mechanism initiates with the protonation of the hydroxyl group by the acid, forming an oxonium ion. libretexts.orglibretexts.orgjove.com This protonation step is crucial as it converts the poor leaving group (OH) into a good leaving group (H(_2)O). libretexts.orgchemistrysteps.comlibretexts.orgjove.com The subsequent departure of a water molecule results in the formation of a tertiary carbocation. Finally, the nucleophilic attack of the chloride ion on the carbocation yields the desired 3-Chloro-1,1,5-trimethylcyclohexane. libretexts.orgbyjus.com

Table 1: Key Steps in the S(_N)1 Conversion of 1,1,5-trimethylcyclohexan-3-ol to 3-Chloro-1,1,5-trimethylcyclohexane

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group | Oxonium ion |

| 2 | Loss of water (leaving group) | Tertiary carbocation |

| 3 | Nucleophilic attack by chloride | 3-Chloro-1,1,5-trimethylcyclohexane |

It is important to note that for primary and secondary alcohols, the reaction with hydrogen halides proceeds via an S(_N)2 mechanism, which is generally slower for these substrates. chemistrysteps.comjove.com The use of reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can also be employed to convert alcohols to the corresponding alkyl halides, often with stereochemical inversion if a chiral center is present. libretexts.org

Selective Alkene Functionalization for Halogenated Product Formation

An alternative strategy for the synthesis of 3-Chloro-1,1,5-trimethylcyclohexane is the hydrochlorination of a suitable alkene precursor, such as 1,5,5-trimethylcyclohex-1-ene or 3,5,5-trimethylcyclohex-1-ene. The addition of hydrogen chloride across the double bond is governed by Markovnikov's rule. masterorganicchemistry.compressbooks.pubchemistrysteps.comwikipedia.orglibretexts.org

Markovnikov's rule states that in the electrophilic addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.compressbooks.pubchemistrysteps.comlibretexts.org This regioselectivity is dictated by the formation of the more stable carbocation intermediate during the reaction mechanism. masterorganicchemistry.comwikipedia.org

For instance, in the hydrochlorination of an appropriately substituted trimethylcyclohexene, the proton from HCl will add to the less substituted carbon of the double bond, leading to the formation of a more substituted, and therefore more stable, tertiary carbocation. The subsequent attack of the chloride ion at the carbocationic center will yield the final product.

The free-radical chlorination of alkanes, such as 1,3,5-trimethylcyclohexane, using reagents like chlorine gas (Cl(_2)) with UV light or sulfuryl chloride (SO(_2)Cl(_2)) with a radical initiator, typically leads to a mixture of monochlorinated products. upenn.eduscribd.comupenn.eduscribd.commasterorganicchemistry.com The selectivity of this reaction is influenced by the relative stability of the resulting radical intermediates (tertiary > secondary > primary). However, achieving high regioselectivity for a specific isomer like 3-Chloro-1,1,5-trimethylcyclohexane through this method is challenging due to the presence of multiple reactive C-H bonds.

Table 2: Regioselectivity in Alkene Hydrochlorination

| Alkene Precursor | Intermediate Carbocation | Major Product | Governing Principle |

| Unsymmetrical Alkene | More stable carbocation | Markovnikov product | Markovnikov's Rule |

| Symmetrical Alkene | - | Mixture of products | - |

Advanced Catalytic Approaches in 3-Chloro-1,1,5-trimethylcyclohexane Synthesis

While traditional methods for the synthesis of 3-Chloro-1,1,5-trimethylcyclohexane are effective, there is growing interest in the development of more advanced and selective catalytic approaches. Recent research in the broader field of alkene hydrofunctionalization has introduced novel catalytic systems that could potentially be applied to the synthesis of this and related compounds.

One area of advancement is the use of metal-free catalytic systems for the hydrochlorination of alkenes. For example, a combined acid system of HCl/DMPU-acetic acid has been shown to be effective for the hydrochlorination of a range of unactivated alkenes with good regioselectivity. rsc.org Such methods offer a greener alternative by avoiding the use of metal catalysts and potentially toxic waste generation. rsc.org

Furthermore, photoredox catalysis has emerged as a powerful tool for anti-Markovnikov hydrofunctionalization of alkenes. acs.org By utilizing an acridinium (B8443388) photooxidant and a hydrogen atom donor, it is possible to reverse the typical regioselectivity of alkene addition reactions. acs.org This approach allows for the addition of various acids, including HCl, to olefins with complete anti-Markovnikov regiocontrol. acs.org

While catalytic enantioselective hydrochlorination of alkenes remains a significant challenge, some progress has been made in related areas. beilstein-journals.org For instance, catalytic enantioselective hydroamination of alkenes has been successfully developed. researchgate.netnih.gov These advancements in catalytic methods for alkene functionalization provide a promising direction for the future development of highly selective and efficient syntheses of complex halogenated molecules like 3-Chloro-1,1,5-trimethylcyclohexane.

Table 3: Comparison of Synthetic Methodologies

| Method | Substrate | Reagents | Mechanism | Selectivity |

| Hydroxyl to Halogen | Tertiary Alcohol | HCl | S(_N)1 | High |

| Alkene Functionalization | Alkene | HCl | Electrophilic Addition | Markovnikov |

| Free-Radical Halogenation | Alkane | Cl(_2)/hν or SO(_2)Cl(_2) | Free Radical | Low |

| Catalytic Hydrochlorination | Alkene | Metal-free/Photoredox | Varies | Markovnikov or Anti-Markovnikov |

Reaction Pathways and Transformation Chemistry of 3 Chloro 1,1,5 Trimethylcyclohexane

Nucleophilic Substitution Reactions of Halogenated Cyclohexanes

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the chlorine atom, by a nucleophile. The mechanism of this reaction is highly dependent on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. For halogenated cyclohexanes like 3-Chloro-1,1,5-trimethylcyclohexane, the conformational constraints of the cyclohexane (B81311) ring play a crucial role in determining the reaction pathway.

Unimolecular (SN1) and Bimolecular (SN2) Reaction Mechanismskhanacademy.orgchemistrysteps.com

The two primary mechanisms for nucleophilic substitution are the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways. byjus.commasterorganicchemistry.com

The SN1 reaction is a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com Tertiary alkyl halides, which can form relatively stable carbocations, typically favor the SN1 mechanism. savemyexams.com Given that 3-Chloro-1,1,5-trimethylcyclohexane is a tertiary alkyl halide, it is expected to be prone to SN1 reactions, especially in the presence of a weak nucleophile and a polar protic solvent. byjus.com

The SN2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.commasterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. libretexts.org SN2 reactions are sensitive to steric hindrance; bulky substituents on or near the reaction center can significantly slow down or prevent the reaction. byjus.com Due to the steric bulk around the tertiary carbon in 3-Chloro-1,1,5-trimethylcyclohexane, the SN2 pathway is generally disfavored. For an SN2 reaction to occur on a cyclohexane ring, the leaving group must ideally be in an axial position to allow for the backside approach of the nucleophile. youtube.comchemistrysteps.com

| Reaction Type | Mechanism | Key Features | Relevance to 3-Chloro-1,1,5-trimethylcyclohexane |

| SN1 | Two-step (carbocation intermediate) | Favored by tertiary halides, weak nucleophiles, polar protic solvents. Leads to racemization. byjus.comlibretexts.org | Highly probable due to the tertiary nature of the halide. |

| SN2 | One-step (concerted) | Favored by primary halides, strong nucleophiles. Results in inversion of stereochemistry. byjus.comlibretexts.org | Unlikely due to significant steric hindrance at the tertiary carbon. |

Stereochemical Outcomes and Influence of Substituent Effects

The stereochemistry of nucleophilic substitution reactions in substituted cyclohexanes is intricately linked to the reaction mechanism and the conformational preferences of the ring.

In an SN1 reaction , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face, leading to a mixture of retention and inversion of configuration. libretexts.org If the starting material is chiral, this typically results in a racemic or near-racemic mixture of products. libretexts.org

For an SN2 reaction to proceed on a cyclohexane ring, a specific stereoelectronic requirement must be met: the nucleophile must attack from the backside, which means the leaving group should be in an axial position. youtube.com The presence of bulky substituents, like the two methyl groups at the C1 position and one at the C5 position in 3-Chloro-1,1,5-trimethylcyclohexane, introduces significant steric hindrance. These substituents will preferentially occupy equatorial positions to minimize steric strain, which can influence the preferred conformation of the ring and thus the accessibility of the axial position for the chlorine atom. libretexts.org The stability of the chair conformation with the leaving group in the axial position is a critical factor in determining the rate of an SN2 reaction. chemistrysteps.com

The cumulative steric effects of all substituents determine the most stable conformation. libretexts.org In 3-Chloro-1,1,5-trimethylcyclohexane, the conformational equilibrium will favor the chair form where the bulky trimethyl groups minimize 1,3-diaxial interactions. libretexts.org This conformational preference directly impacts the feasibility of an SN2 reaction.

Elimination Reactions Forming Cyclohexene (B86901) Derivatives

Elimination reactions are another major pathway for alkyl halides, leading to the formation of alkenes. These reactions often compete with nucleophilic substitution.

Unimolecular (E1) and Bimolecular (E2) Reaction Mechanismskhanacademy.orgchemistrysteps.com

Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 reaction is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. masterorganicchemistry.com In the second step, a base removes a proton from an adjacent carbon, leading to the formation of a double bond. masterorganicchemistry.com E1 reactions often occur alongside SN1 reactions and are favored by tertiary substrates, weak bases, and polar protic solvents. masterorganicchemistry.com

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.org A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.org In cyclohexane systems, this translates to a trans-diaxial arrangement, where both the hydrogen and the leaving group are in axial positions. chemistrysteps.comlibretexts.org

| Reaction Type | Mechanism | Key Features | Relevance to 3-Chloro-1,1,5-trimethylcyclohexane |

| E1 | Two-step (carbocation intermediate) | Competes with SN1. Favored by tertiary halides and weak bases. masterorganicchemistry.com | Likely to occur, competing with the SN1 pathway. |

| E2 | One-step (concerted) | Requires a strong base and an anti-periplanar (trans-diaxial) arrangement of H and the leaving group. chemistrysteps.comlibretexts.org | Possible, but the rate will depend on the stability of the conformer with an axial chlorine. |

Regioselectivity and Stereoselectivity in Alkene Product Formation

The formation of different constitutional isomers (regioselectivity) and stereoisomers (stereoselectivity) is a critical aspect of elimination reactions.

Regioselectivity in elimination reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, in E2 reactions of substituted cyclohexanes, the stereochemical requirement for a trans-diaxial arrangement can override Zaitsev's rule. libretexts.orglibretexts.org The elimination will proceed to give the product that can be formed from the most stable chair conformation, even if it is the less substituted alkene (Hofmann product). libretexts.org For 3-Chloro-1,1,5-trimethylcyclohexane, the regiochemical outcome of an E2 reaction will depend on the availability of anti-periplanar hydrogens in the preferred chair conformation.

Stereoselectivity in E2 reactions refers to the preferential formation of one stereoisomer over another. chemistrysteps.com When there is a choice between removing diastereotopic protons, the reaction can be stereoselective, typically favoring the formation of the more stable trans-alkene. chemistrysteps.com In E1 reactions, the carbocation intermediate can often undergo rearrangement to a more stable carbocation before elimination, which can also influence the regiochemical and stereochemical outcome. chemistrysteps.com

Selective Oxidation Chemistry of the Alkyl and Cyclohexane Moietiesresearchgate.net

The oxidation of alkylcyclohexanes can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The presence of both a cyclohexane ring and alkyl substituents in 3-Chloro-1,1,5-trimethylcyclohexane offers multiple sites for oxidation.

Research on the gas-phase oxidation of alkylcyclohexanes has shown that they exhibit reactivity at both low and high temperatures. researchgate.net The reactivity of alkylcyclohexanes does not seem to vary significantly with the size of the alkyl chain. researchgate.net In general, alkylcyclohexanes are more reactive than alkylbenzenes of the same size. researchgate.net

The oxidation of the cyclohexane ring itself can lead to the formation of cyclohexanols and cyclohexanones. google.com For instance, the air oxidation of cyclohexane is a major industrial process for producing precursors to nylon. google.com In the case of 3-Chloro-1,1,5-trimethylcyclohexane, oxidation could potentially occur at the tertiary C-H bond at position 5 or at the methylene (B1212753) groups of the cyclohexane ring. The presence of the electron-withdrawing chlorine atom might influence the reactivity of the adjacent C-H bonds.

The oxidation of the alkyl (methyl) groups is another possibility. The selective oxidation of C-H bonds is a challenging but important transformation in organic synthesis. Catalytic systems, often involving transition metals, are typically employed to achieve selective oxidation under milder conditions. nih.govrsc.org The oxidation of cyclohexene, a potential elimination product of 3-Chloro-1,1,5-trimethylcyclohexane, can yield products such as cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one. rsc.org

Controlled Oxidation to Oxygenated Derivatives (e.g., Ketones)

The controlled oxidation of 3-Chloro-1,1,5-trimethylcyclohexane can theoretically yield oxygenated derivatives, most notably the corresponding ketone, 3-keto-1,1,5-trimethylcyclohexane. This transformation typically involves the oxidation of the carbon bearing the chlorine atom. While specific studies on this exact molecule are not prevalent in publicly available literature, the oxidation of secondary alkyl halides to ketones is a well-established transformation in organic synthesis.

Common oxidizing agents for such a reaction would include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine). The general reaction scheme is as follows:

General Reaction: Oxidation of a Secondary Alkyl Halide to a Ketone

R-CH(Cl)-R' + [O] → R-C(=O)-R'

In the case of 3-Chloro-1,1,5-trimethylcyclohexane, the reaction would proceed as:

3-Chloro-1,1,5-trimethylcyclohexane + Oxidizing Agent → 3-Keto-1,1,5-trimethylcyclohexane

The efficiency and yield of such a reaction would be highly dependent on the chosen oxidant and reaction conditions, aiming to avoid over-oxidation or side reactions.

Regioselective Oxidation Controlled by Steric and Electronic Factors

Regioselectivity in the oxidation of 3-Chloro-1,1,5-trimethylcyclohexane refers to the preferential oxidation of one specific carbon atom over others. The substitution pattern of the cyclohexane ring plays a crucial role in directing this selectivity.

Steric Hindrance: The three methyl groups at positions 1, 1, and 5 create significant steric bulk around the molecule. This steric hindrance can impede the approach of an oxidizing agent to certain C-H bonds, thereby favoring the oxidation of less hindered positions. For instance, oxidation of the methylene groups (CH2) in the ring might be sterically hindered compared to the methine (CH) group at position 3.

Electronic Effects: The electron-withdrawing nature of the chlorine atom at position 3 deactivates this position towards electrophilic attack but can influence the reactivity of adjacent positions. However, for many oxidation reactions that proceed via radical or hydride abstraction mechanisms, the presence of the halogen can have a more complex influence.

Computational studies on the oxidation of substituted cyclohexanes have shown that the site- and enantioselective oxidation of C-H bonds can be achieved using specific catalysts. These studies highlight that the nature and position of substituents strongly dictate the outcome of the oxidation. While not specifically detailing 3-Chloro-1,1,5-trimethylcyclohexane, these findings suggest that a careful choice of catalyst could potentially lead to the regioselective oxidation of a specific C-H bond in the molecule. researchgate.net

Reduction Chemistry of the Halogenated Center

The carbon-chlorine bond in 3-Chloro-1,1,5-trimethylcyclohexane is a key reactive site for reduction reactions, leading to the removal of the halogen and the formation of the corresponding alkane, 1,1,5-trimethylcyclohexane.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common method for the reduction of alkyl halides. libretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com The reaction proceeds by the addition of hydrogen atoms across the C-Cl bond, replacing the chlorine with a hydrogen atom.

General Reaction: Catalytic Hydrogenation of an Alkyl Halide

R-Cl + H₂ (catalyst) → R-H + HCl

For 3-Chloro-1,1,5-trimethylcyclohexane, the reaction would be:

3-Chloro-1,1,5-trimethylcyclohexane + H₂ (Pd/C) → 1,1,5-trimethylcyclohexane + HCl

This reaction is typically highly efficient and selective for the removal of the halogen without affecting the alkane backbone. youtube.com

Reduction with Hydride Reagents

Hydride reagents are powerful reducing agents capable of converting alkyl halides to alkanes. Common hydride reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong reducing agent that readily reduces secondary alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where a hydride ion (H⁻) displaces the chloride ion.

Sodium Borohydride (NaBH₄): NaBH₄ is a milder reducing agent compared to LiAlH₄. While it is highly effective for reducing aldehydes and ketones, its ability to reduce alkyl halides is generally poor unless the reaction is carried out in a polar aprotic solvent or with the aid of a phase-transfer catalyst.

The choice of hydride reagent would depend on the desired reactivity and the presence of other functional groups in the molecule. For the specific reduction of 3-Chloro-1,1,5-trimethylcyclohexane, LiAlH₄ would be the more effective choice.

Skeletal Rearrangements and Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comyoutube.comfiveable.me For 3-Chloro-1,1,5-trimethylcyclohexane, the chloro group can be replaced by a variety of other functional groups through nucleophilic substitution reactions. For example, reaction with a hydroxide (B78521) ion (OH⁻) could yield the corresponding alcohol, 1,1,5-trimethylcyclohexan-3-ol. Similarly, reaction with an alkoxide could produce an ether, and reaction with a cyanide ion could introduce a nitrile group. These transformations significantly expand the synthetic utility of the parent chloroalkane.

Conformational Analysis and Stereochemistry of 3 Chloro 1,1,5 Trimethylcyclohexane

Chair Conformations and Conformational Isomerism

The most stable conformation of a cyclohexane (B81311) ring is the chair form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons. For substituted cyclohexanes like 3-Chloro-1,1,5-trimethylcyclohexane, the substituents can occupy either axial or equatorial positions. These two arrangements are interconvertible through a process known as a ring flip.

The molecule has stereocenters at positions 3 and 5. This gives rise to diastereomers, which can be broadly classified as cis or trans based on the relative orientation of the chloro and the C5-methyl group.

For the purpose of this analysis, we will consider the (3R, 5S)-cis-isomer and the (3R, 5R)-trans-isomer.

Cis-3-Chloro-1,1,5-trimethylcyclohexane: In the cis isomer, the chloro group at C3 and the methyl group at C5 are on the same side of the ring.

Conformer A: The C3-chloro group is axial, and the C5-methyl group is equatorial.

Conformer B: Following a ring flip, the C3-chloro group becomes equatorial, and the C5-methyl group becomes axial.

Trans-3-Chloro-1,1,5-trimethylcyclohexane: In the trans isomer, the chloro group at C3 and the methyl group at C5 are on opposite sides of the ring.

Conformer C: The C3-chloro group and the C5-methyl group are both in equatorial positions.

Conformer D: After a ring flip, both the C3-chloro group and the C5-methyl group move to axial positions.

1,3-Diaxial Interactions and Their Impact on Conformational Stability

The stability of a given chair conformer is primarily determined by the steric strain arising from 1,3-diaxial interactions. These are repulsive van der Waals interactions between an axial substituent and the two axial hydrogens (or other substituents) located on the same side of the ring at the C3 and C5 positions relative to the substituent. libretexts.org Larger substituents incur a greater energetic penalty in the axial position. This energetic cost is known as the "A-value."

| Substituent | A-Value (kcal/mol) |

| -Cl | ~0.5-0.6 |

| -CH₃ | ~1.7 |

Data sourced from typical values in organic chemistry literature.

The gem-dimethyl group at the C1 position introduces its own set of steric interactions. One methyl group will always be axial and the other equatorial. The axial methyl group at C1 will have 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

Stability Analysis of Diastereomers:

Cis-isomer:

Conformer A (axial Cl, equatorial CH₃): This conformer has 1,3-diaxial interactions between the axial C3-Cl and the axial C1-CH₃, as well as with the axial hydrogen at C5. There is also the interaction of the axial C1-CH₃ with the axial hydrogen at C5.

Conformer B (equatorial Cl, axial CH₃): This conformer has a significant 1,3-diaxial interaction between the axial C5-CH₃ and the axial C1-CH₃, and also with the axial hydrogen at C3.

Comparing the A-values, the large destabilizing effect of an axial methyl group (1.7 kcal/mol) compared to an axial chlorine (0.5-0.6 kcal/mol) suggests that Conformer A is more stable than Conformer B.

Trans-isomer:

Conformer C (equatorial Cl, equatorial CH₃): In this conformation, both the C3 and C5 substituents are in the sterically favored equatorial positions. The only significant 1,3-diaxial strain comes from the axial methyl group at the C1 position interacting with axial hydrogens at C3 and C5. This is generally the most stable arrangement for disubstituted cyclohexanes. libretexts.org

Conformer D (axial Cl, axial CH₃): This conformer places both the chloro and the methyl group in sterically hindered axial positions. It suffers from multiple severe 1,3-diaxial interactions: the C1-CH₃/C3-Cl interaction, the C1-CH₃/C5-CH₃ interaction, and the C3-Cl/C5-CH₃ interaction. This conformer is significantly less stable.

Therefore, for the trans isomer, Conformer C is overwhelmingly favored .

Analysis of Chirality and Enantiomeric Relationships

Chirality in a molecule arises when it is non-superimposable on its mirror image. The most common source of chirality is the presence of one or more stereocenters (a carbon atom bonded to four different groups).

In 3-Chloro-1,1,5-trimethylcyclohexane, the carbon atoms at positions C3 and C5 are potential stereocenters.

C3 is bonded to a hydrogen, a chlorine, and two different carbon pathways around the ring.

C5 is bonded to a hydrogen, a methyl group, and two different carbon pathways around the ring.

Since the molecule has two stereocenters, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers exist as pairs of enantiomers.

The (cis)-isomer, for example (3R, 5S)-3-Chloro-1,1,5-trimethylcyclohexane, is chiral. Its mirror image is the (3S, 5R)-isomer. These two molecules are enantiomers.

The (trans)-isomer, for example (3R, 5R)-3-Chloro-1,1,5-trimethylcyclohexane, is also chiral. Its enantiomer is the (3S, 5S)-isomer.

Diastereomeric Considerations and Their Resolution Strategies

The cis and trans isomers of 3-Chloro-1,1,5-trimethylcyclohexane are diastereomers of each other. For instance, the (3R, 5S)-cis-isomer and the (3R, 5R)-trans-isomer are diastereomers. Diastereomers have different physical properties (e.g., boiling points, melting points, solubilities) and can be separated by standard laboratory techniques such as distillation or chromatography.

The separation of enantiomers, a process known as resolution, is more complex as enantiomers have identical physical properties in a non-chiral environment. uzh.ch Common resolution strategies include:

Chiral Resolving Agents: The racemic mixture is reacted with a single enantiomer of a different chiral compound (a resolving agent) to form a pair of diastereomers. These diastereomeric products, having different physical properties, can then be separated. After separation, the resolving agent is chemically removed to yield the individual enantiomers of the original compound.

Chiral Chromatography: A chromatography column is packed with a chiral stationary phase. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately.

Dynamic Stereochemistry and Solvent Effects on Conformation

The conformational equilibrium of 3-Chloro-1,1,5-trimethylcyclohexane is dynamic, with the chair conformers rapidly interconverting at room temperature. The position of this equilibrium can be influenced by temperature and the solvent environment.

Temperature: Lowering the temperature slows down the rate of ring-flipping. If the temperature is lowered sufficiently, it is possible to "freeze out" the individual conformers and study them separately, for instance, using NMR spectroscopy.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-Chloro-1,1,5-trimethylcyclohexane in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C. The presence of stereocenters at C1, C3, and C5 means the compound can exist as different stereoisomers, making NMR indispensable for their differentiation.

While 1D ¹H and ¹³C NMR provide initial data, 2D NMR experiments are essential for unambiguous signal assignment and stereochemical determination.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For 3-Chloro-1,1,5-trimethylcyclohexane, COSY would map the connectivities between the proton at the chlorine-bearing carbon (H3) and the adjacent methylene (B1212753) protons (H2 and H4), and trace the coupling pathways around the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It allows for the definitive assignment of each carbon atom in the ring that bears a proton (C2, C3, C4, C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry. It identifies protons that are close in space, regardless of whether they are connected through bonds. By analyzing the through-space correlations (NOEs) between the proton at C3 (H3), the C5-methyl group, and other ring protons, the relative orientation (cis or trans) of the chloro and methyl substituents can be established.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 3-Chloro-1,1,5-trimethylcyclohexane Predicted chemical shifts (δ) are estimates based on standard substituent effects.

Click to view the interactive data table

| Atom/Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| C1-CH₃ | ~0.9-1.1 | ~28-32 | C1, C2, C6 | H2, H6, C5-CH₃ (depending on conformation) |

| C5-CH₃ | ~0.8-1.0 | ~22-26 | C4, C5, C6 | H4, H6, C1-CH₃ (depending on conformation) |

| H3 | ~3.5-4.2 | ~55-65 | C2, C4, C5 | H2, H4, C5-CH₃ (cis/trans determination) |

| CH₂ groups | ~1.2-2.0 | ~35-50 | N/A | Intra-ring protons |

Quantitative NMR (qNMR) can be employed to monitor the progress of reactions that either form or consume 3-Chloro-1,1,5-trimethylcyclohexane. By adding a known amount of an unreactive internal standard to the reaction mixture, the concentration of the target molecule can be determined at any time point. This is achieved by comparing the integral of a well-resolved signal from the analyte (e.g., the signal for the proton at C3) with the integral of a known signal from the internal standard. This method provides precise kinetic data without the need for chromatographic separation.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular weight determination and structural elucidation.

HRMS measures the m/z value of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. For 3-Chloro-1,1,5-trimethylcyclohexane (C₉H₁₇Cl), HRMS would distinguish it from other compounds with the same nominal mass. A key feature would be the presence of two molecular ion peaks corresponding to the two stable isotopes of chlorine: ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio. libretexts.orgyoutube.com

Table 2: Predicted HRMS Data for 3-Chloro-1,1,5-trimethylcyclohexane

Click to view the interactive data table

| Isotopologue | Formula | Calculated Exact Mass (m/z) | Expected Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₉H₁₇³⁵Cl | 160.1019 | 100% (for the M+ peak cluster) |

| [M+2]⁺ | C₉H₁₇³⁷Cl | 162.0990 | ~32% |

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. Analyzing the resulting fragments provides insight into the molecule's structure. The fragmentation of cyclic alkanes is often characterized by the loss of side chains and ring-opening pathways. whitman.edu For 3-Chloro-1,1,5-trimethylcyclohexane, characteristic fragmentation would likely include:

Loss of HCl: A common pathway for chloroalkanes, leading to a fragment ion at m/z 124.

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 145/147.

Loss of an ethyl radical (•C₂H₅): A less common but possible fragmentation.

Cleavage alpha to the ring: Fragmentation of the side chains is likely. whitman.edu

Ring cleavage: The cyclohexane ring can fragment, often by losing neutral molecules like ethene (C₂H₄). cas.cn

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. le.ac.uk

For 3-Chloro-1,1,5-trimethylcyclohexane, the spectra would be dominated by vibrations of the alkane structure. The most diagnostic band would be the C-Cl stretch. orgchemboulder.com

C-H vibrations: Strong bands corresponding to the stretching and bending of the methyl (CH₃) and methylene (CH₂) groups would appear in the ranges of 2850-3000 cm⁻¹ (stretch) and 1350-1470 cm⁻¹ (bend).

C-Cl stretch: The carbon-chlorine stretching vibration is the key feature for identifying the compound as an alkyl halide. This absorption is typically found in the fingerprint region of the IR spectrum, between 850 cm⁻¹ and 550 cm⁻¹. libretexts.orgorgchemboulder.comquora.com Its exact position can be influenced by the conformation of the cyclohexane ring.

Raman spectroscopy would provide complementary information, as C-C and C-Cl symmetric vibrations are often more intense in the Raman spectrum than in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for 3-Chloro-1,1,5-trimethylcyclohexane

Click to view the interactive data table

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H Bend | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium-Strong |

| C-Cl Stretch | Alkyl Chloride | 550 - 850 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemical relationships. For 3-Chloro-1,1,5-trimethylcyclohexane, which may exist as a solid at low temperatures or as a crystalline derivative, single-crystal X-ray diffraction would provide invaluable data on its solid-state conformation.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

Hypothetical Crystallographic Data for 3-Chloro-1,1,5-trimethylcyclohexane:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1057.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.008 |

| R-factor | 0.045 |

This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic experiment.

The data would reveal the preferred chair conformation of the cyclohexane ring and the axial or equatorial positions of the chloro and trimethyl substituents. For instance, steric hindrance would likely favor a conformation where the bulky trimethyl groups and the chloro group occupy equatorial positions to minimize 1,3-diaxial interactions.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a substance. For 3-Chloro-1,1,5-trimethylcyclohexane, both HPLC and GC-MS are powerful tools for quality control and analytical characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For a relatively non-polar compound like 3-Chloro-1,1,5-trimethylcyclohexane, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase.

Advanced detectors, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), are particularly useful for compounds like 3-Chloro-1,1,5-trimethylcyclohexane that lack a strong UV chromophore. These detectors provide a response that is more uniform for different analytes compared to UV detection, making them suitable for purity analysis where the identity of all impurities may not be known.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Retention Time | ~4.2 min |

This data is hypothetical and provided for illustrative purposes.

By analyzing a sample of 3-Chloro-1,1,5-trimethylcyclohexane using this method, one could quantify its purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. 3-Chloro-1,1,5-trimethylcyclohexane, being a volatile liquid, is ideally suited for GC-MS analysis.

In a typical GC-MS experiment, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas (usually helium). The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint of the compound, showing the molecular ion peak (if stable enough to be observed) and a characteristic pattern of fragment ions. This fragmentation pattern is highly reproducible and can be used to identify the compound by comparison to a spectral library or by interpretation of the fragmentation pathways. For 3-Chloro-1,1,5-trimethylcyclohexane, one would expect to see a molecular ion peak and fragment ions corresponding to the loss of a chlorine atom, methyl groups, and other characteristic cleavages of the cyclohexane ring.

Hypothetical GC-MS Data:

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 200 °C |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-300 m/z |

| Retention Time | ~8.5 min |

This data is hypothetical and for illustrative purposes only.

Expected Mass Spectral Fragments:

| m/z | Interpretation |

| 160/162 | Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl) |

| 125 | Loss of Cl |

| 145/147 | Loss of CH₃ |

| 83 | Cyclohexyl ring fragment |

| 69 | Further fragmentation |

| 57 | tert-Butyl fragment |

This data is a hypothetical representation of a possible fragmentation pattern.

GC-MS is not only crucial for the identification of 3-Chloro-1,1,5-trimethylcyclohexane but also for assessing its purity by detecting and identifying any volatile impurities that may be present.

Computational and Theoretical Investigations of 3 Chloro 1,1,5 Trimethylcyclohexane

Quantum Chemical Calculations

There are no available studies in the scientific literature that have performed quantum chemical calculations on 3-Chloro-1,1,5-trimethylcyclohexane.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

No research has been published detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the analysis of the molecular orbitals of 3-Chloro-1,1,5-trimethylcyclohexane.

Charge Distribution and Molecular Electrostatic Potential Mapping

There are no published studies that have mapped the charge distribution or the molecular electrostatic potential of 3-Chloro-1,1,5-trimethylcyclohexane.

Density Functional Theory (DFT) Studies

Specific Density Functional Theory (DFT) studies on 3-Chloro-1,1,5-trimethylcyclohexane have not been reported in the scientific literature.

Geometry Optimization and Vibrational Frequency Calculations

No published research has focused on the geometry optimization or the calculation of the vibrational frequencies of 3-Chloro-1,1,5-trimethylcyclohexane using DFT methods.

Molecular Dynamics (MD) Simulations

There are no available records of molecular dynamics (MD) simulations having been performed on 3-Chloro-1,1,5-trimethylcyclohexane.

Conformational Ensemble Sampling and Dynamics

The conformational landscape of 3-Chloro-1,1,5-trimethylcyclohexane is dominated by the chair conformation, which is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain. wikipedia.orgyoutube.com The presence of substituents—one chloro and three methyl groups—leads to a variety of possible stereoisomers, each with its own set of conformational possibilities. The dynamics of the ring, primarily the "chair flip" or ring inversion, determines the equilibrium between different conformers. nih.govyoutube.com

For any given stereoisomer of 3-Chloro-1,1,5-trimethylcyclohexane, two primary chair conformations exist, which interconvert rapidly at room temperature. youtube.com The relative stability of these two chair conformers is dictated by the steric interactions of the substituents with the rest of the ring, particularly the unfavorable 1,3-diaxial interactions. quimicaorganica.orgsapub.org Substituents in the equatorial position are generally more stable than in the axial position because they experience less steric hindrance. wikipedia.orglibretexts.org

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations. wikipedia.org For a methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. The A-value for a chlorine atom is smaller, around 0.5 kcal/mol, signifying a less pronounced, though still present, preference for the equatorial position. nih.gov

In the case of 1,1-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. libretexts.org For the 1,1-dimethyl substitution pattern in 3-Chloro-1,1,5-trimethylcyclohexane, one methyl group will be axial and the other equatorial in any chair conformation. The key to determining the most stable conformer for a given stereoisomer will be the positions of the chloro group at C3 and the methyl group at C5. The chair conformation that minimizes the number and severity of axial-axial repulsions will be the most populated in the conformational ensemble.

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools to explore the conformational space and dynamics. tandfonline.comresearchgate.net MD simulations can model the time evolution of the system, capturing the transitions between different chair and boat conformations. nih.govyoutube.com Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers with high accuracy, providing a quantitative measure of their stability. researchgate.net

Table 1: Key Factors Influencing Conformational Stability

| Factor | Description | Significance for 3-Chloro-1,1,5-trimethylcyclohexane |

| Chair Conformation | The lowest energy conformation for the cyclohexane ring. | This will be the predominant ring structure. |

| Ring Inversion | The process of flipping from one chair conformation to another. | Determines the equilibrium between different conformers. |

| Axial vs. Equatorial | The two possible positions for substituents on the chair conformer. | Equatorial positions are generally favored to minimize steric strain. wikipedia.org |

| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the third carbon atoms relative to it. | A major destabilizing factor for axial substituents. quimicaorganica.org |

| A-Value | A quantitative measure of the preference of a substituent for the equatorial position. | The larger A-value of the methyl group compared to the chloro group will strongly influence the conformational equilibrium. |

Intermolecular Interactions and Solvent Effects on Molecular Behavior

Computational methods, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be employed to simulate the effects of different solvents on the molecular behavior of 3-Chloro-1,1,5-trimethylcyclohexane. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the conformational equilibrium will shift in different solvent environments.

For instance, studies on other halogenated cyclohexanes have shown that solvent polarity can influence the relative energies of conformers. researchgate.net While the general preference for equatorial substitution is strong, the magnitude of this preference can be modulated by the solvent. It is conceivable that for certain stereoisomers of 3-Chloro-1,1,5-trimethylcyclohexane, the interplay of steric and solvent effects could lead to a more complex conformational landscape than in the gas phase.

Table 2: Potential Intermolecular Interactions and Solvent Effects

| Interaction/Effect | Description | Relevance to 3-Chloro-1,1,5-trimethylcyclohexane |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Present due to the alkyl groups and the overall molecular structure. |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in polar molecules. | The polar C-Cl bond will lead to these interactions. |

| Solvent Polarity | A measure of a solvent's ability to solvate polar molecules. | Can influence the conformational equilibrium by stabilizing more polar conformers. |

| Computational Solvent Models | Theoretical methods to simulate the effect of a solvent on a solute. | Useful for predicting how the behavior of 3-Chloro-1,1,5-trimethylcyclohexane might change in different liquid environments. |

Applications of 3 Chloro 1,1,5 Trimethylcyclohexane in Chemical Synthesis and Materials Science

A Versatile Building Block for Complex Organic Molecules

The reactivity of the chlorine atom in 3-Chloro-1,1,5-trimethylcyclohexane, while influenced by the steric hindrance imposed by the neighboring methyl groups, allows for its participation in a variety of nucleophilic substitution and elimination reactions. This reactivity is fundamental to its utility as a building block for more complex molecular architectures.

Through nucleophilic substitution reactions, the chloro group can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities onto the 1,1,5-trimethylcyclohexane scaffold. Furthermore, the formation of an organometallic reagent, such as a Grignard reagent, from 3-Chloro-1,1,5-trimethylcyclohexane would open up a vast array of synthetic possibilities, enabling the formation of new carbon-carbon bonds.

Elimination reactions, on the other hand, provide a pathway to unsaturated trimethylcyclohexane derivatives. The regioselectivity of these reactions is dictated by the conformational arrangement of the cyclohexane (B81311) ring and the nature of the base employed, potentially leading to the formation of different alkene isomers. These unsaturated products can then serve as substrates for a variety of addition reactions, further expanding the molecular complexity that can be achieved from the initial chlorinated starting material.

Role in the Synthesis of Specialty Chemicals and Intermediates for Industrial Products

The 1,1,5-trimethylcyclohexane framework is a structural motif found in various specialty chemicals, including certain fragrances and agrochemicals. 3-Chloro-1,1,5-trimethylcyclohexane can serve as a key intermediate in the synthesis of these valuable industrial products.

For instance, the substitution of the chlorine atom with functional groups relevant to the fragrance industry, such as alcohols or esters, can lead to the generation of novel scent compounds. The specific arrangement of the methyl groups on the cyclohexane ring can impart unique olfactory properties to the resulting molecules. Similarly, in the agrochemical sector, the introduction of specific pharmacophores onto the trimethylcyclohexane scaffold via reactions involving the chloro-group can lead to the development of new herbicides, insecticides, or fungicides.

The versatility of 3-Chloro-1,1,5-trimethylcyclohexane also extends to its role as an intermediate in the production of other industrial chemicals, such as surfactants and lubricants, where the hydrophobic trimethylcyclohexane moiety can be tailored with appropriate hydrophilic or performance-enhancing functional groups.

Precursor Development for Polymers and Advanced Materials

The incorporation of the bulky and rigid 1,1,5-trimethylcyclohexane unit into polymer backbones can significantly influence the properties of the resulting materials, such as their thermal stability, mechanical strength, and solubility. 3-Chloro-1,1,5-trimethylcyclohexane can be functionalized to generate monomers suitable for polymerization.

For example, after conversion to a vinyl- or acrylate-functionalized derivative, 3-Chloro-1,1,5-trimethylcyclohexane can be polymerized to produce polymers with the trimethylcyclohexane moiety as a pendant group. These polymers may exhibit high glass transition temperatures and enhanced rigidity due to the bulky nature of the cyclohexane ring.

Furthermore, the di-functionalization of the cyclohexane ring, potentially starting from derivatives of 3-Chloro-1,1,5-trimethylcyclohexane, could lead to the synthesis of monomers for condensation polymers like polyesters and polyamides. The specific stereochemistry of the cyclohexane ring would be expected to play a crucial role in determining the polymer's morphology and properties.

Utilization in Catalysis and Ligand Design for Specific Chemical Transformations

The rigid and well-defined three-dimensional structure of the 1,1,5-trimethylcyclohexane scaffold makes it an attractive platform for the design of chiral ligands for asymmetric catalysis. By introducing coordinating groups at specific positions on the ring, it is possible to create a chiral environment around a metal center, which can then induce stereoselectivity in chemical reactions.

Starting from 3-Chloro-1,1,5-trimethylcyclohexane, synthetic routes can be devised to introduce phosphine, amine, or other coordinating moieties. The stereochemical relationships between these coordinating groups and the methyl substituents on the cyclohexane backbone would be critical for the ligand's performance in asymmetric catalysis. Such ligands could find applications in a variety of important transformations, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The steric bulk of the trimethylcyclohexyl group can also play a role in controlling the coordination sphere of the metal catalyst, potentially leading to enhanced selectivity.

Supramolecular Chemistry Applications (e.g., Molecular Scaffolds, Host-Guest Systems)

In the field of supramolecular chemistry, rigid and pre-organized molecular scaffolds are essential for the construction of complex host-guest systems and molecular assemblies. The 1,1,5-trimethylcyclohexane unit, with its defined stereochemistry, can serve as a foundational element for such supramolecular structures.

By strategically functionalizing 3-Chloro-1,1,5-trimethylcyclohexane with recognition motifs such as hydrogen bonding donors and acceptors, or aromatic stacking units, it is possible to create molecules that can selectively bind to other guest molecules. The trimethylcyclohexane core would provide the necessary rigidity and pre-organization for effective molecular recognition.

Environmental Fate and Degradation Pathways of 3 Chloro 1,1,5 Trimethylcyclohexane

Biodegradation Mechanisms in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental attenuation of xenobiotic compounds. The persistence of 3-Chloro-1,1,5-trimethylcyclohexane will largely depend on its bioavailability and the presence of microbial communities with the enzymatic capabilities to metabolize it.

Under aerobic conditions, the biodegradation of 3-Chloro-1,1,5-trimethylcyclohexane is anticipated to be initiated by oxidative enzymes. While direct evidence for this specific compound is not available, studies on similar structures, such as cyclohexane (B81311) and other chlorinated alkanes, offer insights into potential pathways. researchgate.netnih.govoup.com

The initial attack on the cyclohexane ring is often catalyzed by monooxygenase enzymes, which introduce a hydroxyl group. researchgate.netoup.com For 3-Chloro-1,1,5-trimethylcyclohexane, this could theoretically occur at various positions on the ring. Subsequent oxidation steps would likely lead to the formation of a ketone, followed by ring cleavage through the action of a Baeyer-Villiger monooxygenase, yielding a lactone. This lactone can then be hydrolyzed to a linear, substituted carboxylic acid, which can be further metabolized through pathways like β-oxidation. researchgate.net

The presence of the chlorine atom introduces a challenge for aerobic degradation. While some aerobic bacteria can dehalogenate chlorinated compounds, the tertiary nature of the carbon-chlorine bond in 3-Chloro-1,1,5-trimethylcyclohexane may render it more resistant to direct enzymatic cleavage under aerobic conditions. nih.gov It is plausible that dehalogenation occurs after initial ring-opening, as has been observed for other halogenated compounds.

In anaerobic environments, such as saturated soils, sediments, and certain groundwater zones, the degradation of chlorinated compounds often proceeds via reductive dechlorination. nih.govresearchgate.netnih.govasm.org This process involves the use of the chlorinated compound as an electron acceptor, where a chlorine atom is removed and replaced by a hydrogen atom. For 3-Chloro-1,1,5-trimethylcyclohexane, this would result in the formation of 1,1,5-trimethylcyclohexane.

This reductive dechlorination is often carried out by specialized anaerobic bacteria, such as those from the genus Dehalococcoides, which are known to play a crucial role in the bioremediation of sites contaminated with chlorinated solvents. nih.govresearchgate.netnih.govasm.orgoup.com The subsequent degradation of the resulting 1,1,5-trimethylcyclohexane would then follow anaerobic pathways for cycloalkanes. One established mechanism for anaerobic alkane activation is the addition of the hydrocarbon to fumarate, a reaction catalyzed by glycyl-radical enzymes like alkylsuccinate synthase. nih.govnih.govuni-konstanz.de This initial step is followed by carbon-skeleton rearrangement and β-oxidation.

It is important to note that the efficiency of anaerobic degradation can be highly dependent on the specific environmental conditions, including the availability of suitable electron donors and the presence of the necessary microbial consortia. battelle.orgnih.gov

Specific degradation rates for 3-Chloro-1,1,5-trimethylcyclohexane under anaerobic conditions are not available in the literature. The table below presents data for related compounds to provide a contextual understanding.

Table 1: Representative Anaerobic Biodegradation Data for Related Compounds

| Compound | Conditions | Degrading Organism/Consortium | Observed Transformation | Reference |

|---|---|---|---|---|

| Tetrachloroethene (PCE) | Anaerobic, Methanogenic | Dehalococcoides ethenogenes 195 | Complete dechlorination to ethene | nih.govnih.gov |

| 1,2-Dichloroethane (DCA) | Anaerobic, Methanogenic | Dehalococcoides ethenogenes 195 | Dechlorination to ethene and vinyl chloride | nih.govnih.gov |

The biodegradation of a xenobiotic compound like 3-Chloro-1,1,5-trimethylcyclohexane is rarely the result of a single microbial species. Instead, it typically involves a consortium of microorganisms with complementary metabolic capabilities. nih.govnih.gov

For the aerobic degradation of the trimethylcyclohexane backbone, bacteria from the genera Pseudomonas and Rhodococcus are known to be effective degraders of alkanes and cycloalkanes. psu.edumdpi.comnih.govmdpi.com These bacteria possess monooxygenases and other enzymes necessary for ring hydroxylation and cleavage. researchgate.netpsu.edumdpi.com

Under anaerobic conditions, the key players in the initial reductive dechlorination are likely to be members of the Dehalococcoides and related genera, which are specialists in organohalide respiration. nih.govresearchgate.netnih.govasm.orgoup.com The subsequent degradation of the non-chlorinated cycloalkane would then be carried out by other members of the anaerobic community, potentially including sulfate-reducing or methanogenic bacteria that can metabolize the initial breakdown products. nih.govnih.gov The interactions within these communities can be complex, involving syntrophic relationships where the metabolic products of one group of organisms serve as the substrate for another. nih.gov

Environmental Persistence and Mobility Studies (excluding bioaccumulation)

Further research and publication of studies on 3-Chloro-1,1,5-trimethylcyclohexane are necessary to provide the data required for a thorough assessment of its environmental fate and to populate the requested informational sections and tables.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes for Stereoisomers

The synthesis of 3-Chloro-1,1,5-trimethylcyclohexane presents a considerable challenge in controlling stereochemistry. The cyclohexane (B81311) ring can exist in various conformations, and the substituents can be arranged in multiple stereoisomeric forms. Future research will likely focus on the development of novel and sustainable synthetic routes that provide precise control over the stereochemical outcome.

Current synthetic approaches to halogenated cyclohexanes often rely on traditional methods that may lack stereoselectivity and can generate significant chemical waste. Emerging strategies that could be applied to the synthesis of 3-Chloro-1,1,5-trimethylcyclohexane stereoisomers include:

Asymmetric Catalysis: The use of chiral catalysts to direct the stereoselective halogenation of a suitable precursor, such as 1,1,5-trimethylcyclohexane or a related alkene, could provide access to specific enantiomers or diastereomers.

Biocatalysis: Employing enzymes, such as halogenases, could offer a highly selective and environmentally benign route to specific stereoisomers of 3-Chloro-1,1,5-trimethylcyclohexane.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, such as temperature and reaction time, which can be crucial for improving the selectivity and yield of stereoselective reactions.

A comparative overview of potential synthetic routes is presented in the table below.

| Synthetic Route | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers | Catalyst design and cost, optimization of reaction conditions |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability | Initial setup cost, potential for clogging with solid byproducts |

Exploration of New Reactivity Profiles and Catalytic Transformations

The reactivity of 3-Chloro-1,1,5-trimethylcyclohexane is largely dictated by the carbon-chlorine bond and the substituted cyclohexane scaffold. Future research is poised to explore new reactivity profiles and catalytic transformations that can leverage this structure for the synthesis of more complex molecules.

Key areas for exploration include:

Cross-Coupling Reactions: The development of catalytic systems, likely based on transition metals like palladium, nickel, or copper, that can facilitate cross-coupling reactions at the tertiary carbon center of 3-Chloro-1,1,5-trimethylcyclohexane would open up avenues for the introduction of a wide range of functional groups.

C-H Functionalization: The direct functionalization of the C-H bonds of the cyclohexane ring, while challenging, represents a highly atom-economical approach to creating derivatives. Research into regioselective and stereoselective C-H activation and functionalization would be a significant advancement.

Elimination Reactions: Controlled elimination reactions to form specific alkene isomers from 3-Chloro-1,1,5-trimethylcyclohexane could serve as a valuable synthetic strategy for accessing other functionalized trimethylcyclohexane derivatives.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can accelerate the discovery and development of new chemical entities and materials. For 3-Chloro-1,1,5-trimethylcyclohexane, advanced computational modeling could provide crucial insights into:

Conformational Analysis: Predicting the most stable conformations of the different stereoisomers of 3-Chloro-1,1,5-trimethylcyclohexane is fundamental to understanding its reactivity and physical properties.

Reaction Mechanism Elucidation: Computational studies can be used to model potential reaction pathways for the synthesis and transformation of 3-Chloro-1,1,5-trimethylcyclohexane, helping to rationalize experimental observations and guide the design of more efficient reactions.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the biological activities or material properties of derivatives of 3-Chloro-1,1,5-trimethylcyclohexane, thereby streamlining the design of new functional molecules.

The following table outlines key computational methods and their potential applications to the study of 3-Chloro-1,1,5-trimethylcyclohexane.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies | Relative energies of stereoisomers, transition state structures and activation energies |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in solution | Conformational flexibility, solvent effects on reactivity |

| QSAR/QSPR | Prediction of biological activity or physical properties | Identification of structural features correlated with desired properties |

Design and Synthesis of Functionalized Derivatives for Specific Chemical Applications

The true potential of 3-Chloro-1,1,5-trimethylcyclohexane lies in its use as a building block for the synthesis of functionalized derivatives with tailored properties for specific applications. Future research in this area will focus on the strategic design and synthesis of these derivatives.

Potential applications for functionalized derivatives of 3-Chloro-1,1,5-trimethylcyclohexane could include:

Pharmaceuticals and Agrochemicals: The trimethylcyclohexane scaffold is present in some natural products and bioactive molecules. Derivatives of 3-Chloro-1,1,5-trimethylcyclohexane could be explored as new leads in drug discovery and for the development of novel pesticides.

Materials Science: The incorporation of the rigid and sterically hindered trimethylcyclohexane unit into polymers or liquid crystals could impart unique physical properties, such as enhanced thermal stability or specific optical characteristics.

Fragrance and Flavor Chemistry: The parent trimethylcyclohexane structure is related to terpenes, which are widely used in the fragrance industry. Functionalized derivatives could lead to the discovery of new fragrance and flavor compounds.

The design of these derivatives will require a deep understanding of structure-property relationships, which can be greatly aided by the computational methods discussed in the previous section.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Chloro-1,1,5-trimethylcyclohexane?

- Methodology : Chloro-substituted cyclohexanes are typically synthesized via nucleophilic substitution or radical halogenation. For example, introducing chlorine into a pre-functionalized cyclohexane framework (e.g., 1,1,5-trimethylcyclohexane) using reagents like SOCl₂ or PCl₃ under controlled conditions. Reaction optimization may involve adjusting temperature (e.g., 40–80°C) and solvent polarity to favor monochlorination .

- Validation : Confirm regioselectivity using GC-MS or NMR, comparing retention times and splitting patterns with analogous compounds (e.g., 3-Chlorocyclohexene ).

Q. How can the structural configuration of 3-Chloro-1,1,5-trimethylcyclohexane be confirmed experimentally?

- Techniques :

- NMR : Analyze H and C spectra to identify methyl group environments and chlorine-induced deshielding effects. Compare with computational predictions (DFT) for stereoisomers .

- IR Spectroscopy : Detect C-Cl stretching vibrations (~550–650 cm⁻¹) and methyl group deformations .

Q. What safety protocols are critical when handling chloro-substituted cyclohexanes?

- Guidelines :

- Ventilation : Use fume hoods to mitigate inhalation risks, as chlorinated compounds often release toxic vapors (e.g., Chlorocyclohexane ).

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- First Aid : For spills, neutralize with sodium bicarbonate and evacuate the area .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-Chloro-1,1,5-trimethylcyclohexane in substitution reactions?

- Mechanistic Insights :

- Steric Hindrance : The 1,1,5-trimethyl groups restrict access to the C-Cl bond, favoring SN1 over SN2 mechanisms. Solvent polarity (e.g., DMSO vs. hexane) can modulate transition-state stability .

- Electronic Effects : Chlorine’s electronegativity polarizes the C-Cl bond, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., B3LYP/6-31G**) can predict charge distribution .

- Experimental Design : Compare reaction rates with less hindered analogs (e.g., 3-Chlorohexane ) under identical conditions.

Q. What computational approaches are suitable for studying the conformational dynamics of 3-Chloro-1,1,5-trimethylcyclohexane?

- Methods :

- DFT Optimization : Use Gaussian or ORCA to minimize energy for chair, boat, and twist-boat conformers. Assess steric clashes between methyl and chlorine substituents .

- Molecular Dynamics (MD) : Simulate thermal fluctuations in solvents (e.g., cyclohexane) to predict dominant conformers at 298 K .

- Validation : Cross-reference computed dipole moments and vibrational spectra with experimental data .

Q. How can trace amounts of chlorinated cyclohexanes be detected in environmental matrices?

- Analytical Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|